
CC214-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CC214-2 is a selective mTOR kinase inhibitor.
Aplicaciones Científicas De Investigación
Prostate Cancer
In studies involving prostate cancer xenograft models (PC3 cells), CC214-2 demonstrated notable anti-tumor activity. The compound was shown to significantly reduce cell viability and induce apoptosis in vitro. Additionally, oral dosing in vivo resulted in substantial tumor growth inhibition .
Glioblastoma
Research has highlighted the efficacy of this compound in glioblastoma treatment. In vitro and in vivo studies revealed that this compound could suppress rapamycin-resistant mTORC1 signaling and block mTORC2 signaling effectively. Furthermore, it significantly inhibited glioblastoma growth, particularly in tumors with enhanced sensitivity due to EGFRvIII expression or PTEN loss . However, resistance to the drug was observed after prolonged treatment, indicating a need for combination therapies to mitigate this issue .
Potential Therapeutic Implications
The selectivity of this compound for mTOR over other kinases like phosphoinositide 3-kinase alpha (PI3Kα) is crucial for minimizing off-target effects that can lead to adverse side effects in patients. This selectivity positions this compound as a promising candidate for targeted cancer therapies. Moreover, its ability to induce autophagy presents a dual mechanism that could be exploited for therapeutic strategies against resistant tumors .
Comparative Analysis with Other mTOR Inhibitors
The following table summarizes the characteristics of this compound compared to other notable mTOR inhibitors:
Compound Name | Mechanism | Selectivity | Notable Activity |
---|---|---|---|
This compound | mTOR Inhibitor | Highly selective | Effective against prostate and glioblastoma cancers |
CC214-1 | mTOR Inhibitor | Selective for mTOR | Similar activity but less potent than this compound |
AZD8055 | Dual mTORC1/2 Inhibitor | Broad spectrum | Effective against glioblastoma; more systemic side effects |
CC115 | Dual inhibitor (mTOR/DNA-PK) | Less selective | Affects DNA repair mechanisms; potent but with higher toxicity |
Case Study 1: Prostate Cancer Treatment
In a controlled study involving PC3 prostate cancer xenografts, patients treated with this compound showed a marked reduction in tumor size compared to control groups receiving standard therapy. The study highlighted the compound's potential as a frontline treatment option for advanced prostate cancer.
Case Study 2: Glioblastoma Resistance Mechanism
A study utilizing microfluidic technology demonstrated that glioblastoma cells initially responsive to this compound developed resistance within weeks. The research identified adaptive signaling pathways that allowed cancer cells to bypass the inhibitory effects of the drug. This finding underscores the importance of developing combination therapies that can address resistance mechanisms .
Propiedades
Número CAS |
1228012-18-7 |
---|---|
Fórmula molecular |
C20H25N5O3 |
Peso molecular |
383.45 |
Nombre IUPAC |
6-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-4-[(tetrahydro-2H-pyran-4-yl)methyl]-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one |
InChI |
InChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26) |
Clave InChI |
UWUPKVZQISLSSA-UHFFFAOYSA-N |
SMILES |
O=C1CN(CC2CCOCC2)C3=NC(C4=CC=C(C(C)(O)C)N=C4)=CN=C3N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CC2142; CC214-2; CC214 2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.